
4-Piperazin-1-yloxybutan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Piperazin-1-yloxybutan-2-ol is a chemical compound with the molecular formula C8H18N2O2 It is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions in the ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperazin-1-yloxybutan-2-ol typically involves the reaction of piperazine with 1,4-dibromobutane, followed by hydrolysis. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide to facilitate the reaction. The process can be summarized as follows:
Reaction of Piperazine with 1,4-Dibromobutane: This step involves the nucleophilic substitution of piperazine with 1,4-dibromobutane to form 4-(1-bromo-4-piperazinyl)butane.
Hydrolysis: The intermediate product is then hydrolyzed to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Piperazin-1-yloxybutan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-piperazin-1-yloxybutan-2-one, while substitution reactions can produce various N-substituted piperazine derivatives.
Applications De Recherche Scientifique
4-Piperazin-1-yloxybutan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: The compound can be used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Piperazin-1-yloxybutan-2-ol involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The piperazine ring is known to interact with various biological targets, including neurotransmitter receptors and ion channels, which can influence physiological processes.
Comparaison Avec Des Composés Similaires
4-Piperazin-1-yloxybutan-2-ol can be compared with other piperazine derivatives, such as:
- 4-(4-Methylpiperazin-1-yl)butan-1-ol
- 1-Piperidin-4-ylpropan-1-ol
- 4-(4-Chlorophenyl)butan-1-ol
These compounds share similar structural features but differ in their substituents, which can influence their chemical properties and biological activities
Propriétés
Formule moléculaire |
C8H18N2O2 |
|---|---|
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
4-piperazin-1-yloxybutan-2-ol |
InChI |
InChI=1S/C8H18N2O2/c1-8(11)2-7-12-10-5-3-9-4-6-10/h8-9,11H,2-7H2,1H3 |
Clé InChI |
UEVYSDYPGREFGP-UHFFFAOYSA-N |
SMILES canonique |
CC(CCON1CCNCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


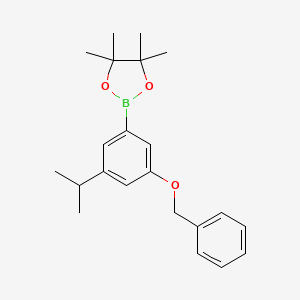
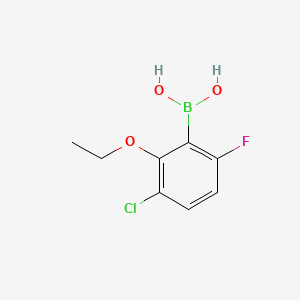
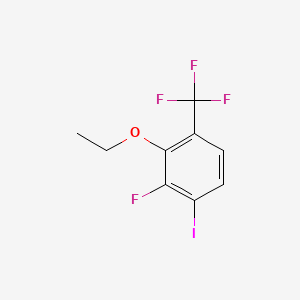
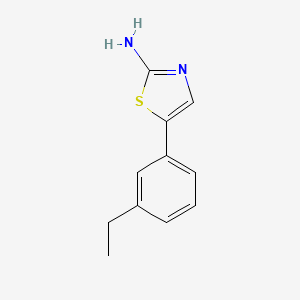
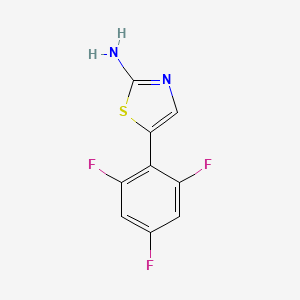

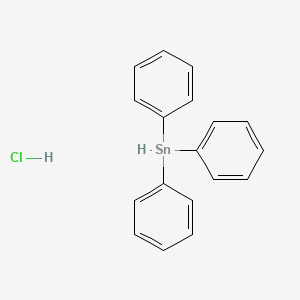
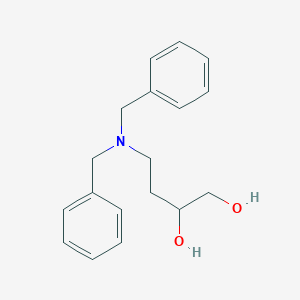


![3-[4-(Methoxymethoxy)phenyl]-3-(trifluoromethyl)diaziridine](/img/structure/B14025492.png)
![3-(Furan-2-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B14025499.png)
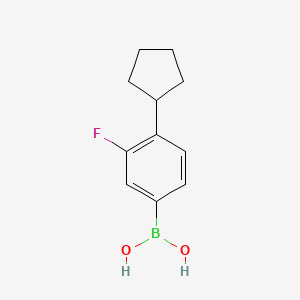
![tert-butyl 2-(4-hydroxyphenyl)-6,7-dihydrooxazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B14025510.png)
